molecular formula C17H13NO3 B12886476 Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- CAS No. 104907-38-2

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-

Cat. No.: B12886476
CAS No.: 104907-38-2
M. Wt: 279.29 g/mol
InChI Key: DJULHWFVIISITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a chemical compound that belongs to the class of organic compounds known as benzeneacetic acids. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional isoxazole ring substituted at the second position. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- typically involves the reaction of benzeneacetic acid derivatives with isoxazole derivatives under specific conditions. One common method includes the use of a cycloaddition reaction where a phenyl-substituted isoxazole is reacted with a benzeneacetic acid derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.

1. Antiviral Activity

Research indicates that derivatives of isoxazoles, including benzeneacetic acid derivatives, exhibit antiviral properties. For example, 3-aminoisoxazolines have shown efficacy against the influenza A virus (H1N1), with low cytotoxicity observed in mammalian cell lines. These compounds demonstrated a selective index indicating their potential as antiviral agents without significant toxicity to host cells .

CompoundActivitySelectivity Index
3-aminoisoxazoline 3ModerateHigh
3-aminoisoxazoline 4ModerateHigh

2. Antibacterial Activity

Isoxazole derivatives have been explored for antibacterial applications. A study highlighted the multitarget approach of certain isoxazole compounds against various bacterial strains. The compounds were evaluated for their ability to inhibit essential bacterial enzymes, contributing to their antibacterial efficacy .

CompoundTarget Enzyme% Inhibition at 10 μM
Isoxazole ADNA gyrase67%
Isoxazole BTopoisomerase IV40%

3. Anticancer Activity

The anticancer potential of benzeneacetic acid derivatives has been evaluated in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 17.7 µM to 58.8 µM, indicating moderate potency against cancer cell proliferation .

Cell LineIC50 (µM)Activity Level
MCF-725.0Moderate
HCT-11617.7High

The mechanisms underlying the biological activity of benzeneacetic acid derivatives involve several pathways:

  • Antiviral Mechanisms : Compounds may inhibit viral replication by targeting viral proteins or interfering with host cell processes necessary for viral entry and replication.
  • Antibacterial Mechanisms : These compounds can disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in DNA replication.
  • Anticancer Mechanisms : The compounds may induce apoptosis in cancer cells or inhibit signaling pathways that promote cell proliferation.

Case Study: Antiviral Efficacy Against Influenza

A study conducted on isoxazoline derivatives demonstrated their effectiveness against influenza A virus strains resistant to conventional antiviral treatments. The selected compounds exhibited significant antiviral activity at low concentrations while maintaining high selectivity indices, suggesting their potential as novel antiviral agents .

Case Study: Anticancer Properties

In vitro studies on various cancer cell lines revealed that benzeneacetic acid derivatives could selectively inhibit cancer cell growth while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Properties

CAS No.

104907-38-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)

InChI Key

DJULHWFVIISITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.